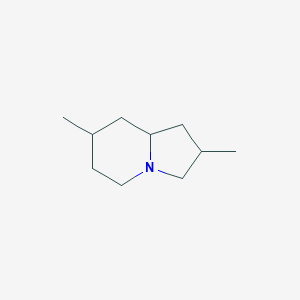
2,7-Dimethyloctahydroindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyloctahydroindolizine is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, characterized by a fused bicyclic system with nitrogen atoms, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyloctahydroindolizine typically involves cyclization reactions starting from suitable precursors. One common method is the cyclization of 2,7-dimethyl-1,5-diaminopentane with a suitable carbonyl compound under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dimethyloctahydroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyloctahydroindolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyloctahydroindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethyloctahydroindolizine can be compared with other similar compounds in the indolizine family:
Indolizine: The parent compound with a simpler structure, known for its broad range of biological activities.
2-Methylindolizine: A derivative with a single methyl group, exhibiting similar but less potent biological activities compared to this compound.
Octahydroindolizine: A fully saturated derivative with different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
2,7-dimethyl-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C10H19N/c1-8-3-4-11-7-9(2)6-10(11)5-8/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
TYIFLUUZNXGYBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN2CC(CC2C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
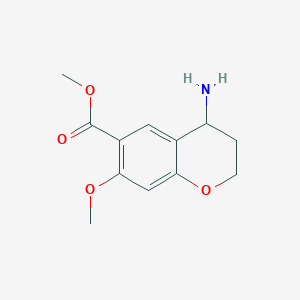
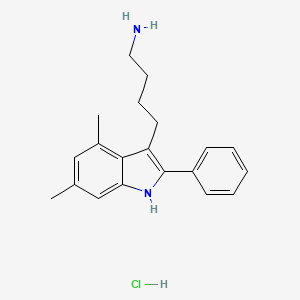
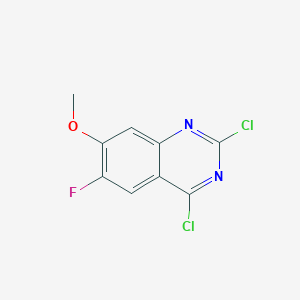

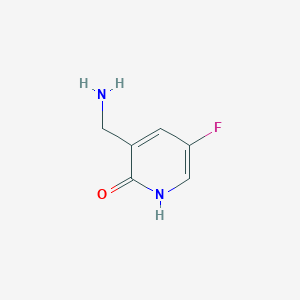
![1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B13116569.png)

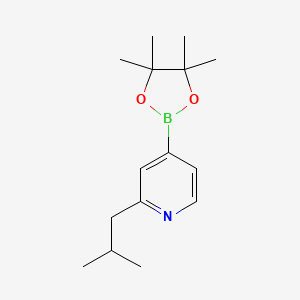

![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
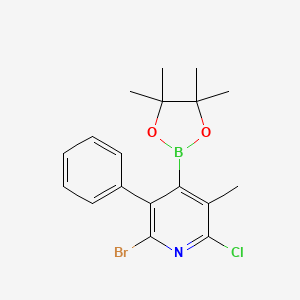
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)
